molecular formula C23H25N5O2 B357296 2-amino-N-(3-ethoxypropyl)-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 573694-08-3

2-amino-N-(3-ethoxypropyl)-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

货号: B357296
CAS 编号: 573694-08-3
分子量: 403.5g/mol
InChI 键: QTMDFDKRLPLHSI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-amino-N-(3-ethoxypropyl)-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide ( 573694-08-3) is a structurally complex heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It features a pyrrolo[2,3-b]quinoxaline core, a privileged scaffold known for its broad spectrum of biological activities. The compound's design incorporates key functional groups, including a 2-amino moiety, a 3-methylphenyl substituent, and an ethoxypropyl side chain, which is strategically included to enhance solubility and optimize bioavailability for in vitro and in vivo research applications . This compound is primarily investigated for its potential as a kinase inhibitor or as a modulator of critical biological pathways . Its structural attributes make it a versatile intermediate for further chemical derivatization, allowing researchers to explore structure-activity relationships and fine-tune properties such as target binding affinity and metabolic stability . The presence of both hydrogen bond donors and acceptors contributes to its ability to interact with enzymatic targets. With a molecular formula of C 23 H 25 N 5 O 2 and a molecular weight of 403.48 g/mol, it possesses a Topological Polar Surface Area (TPSA) of approximately 95.1 Ų, which is a key parameter influencing cell permeability . This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can access this compound with a minimum purity of 90% and in various quantities to suit their experimental needs .

属性

IUPAC Name

2-amino-N-(3-ethoxypropyl)-1-(3-methylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2/c1-3-30-13-7-12-25-23(29)19-20-22(27-18-11-5-4-10-17(18)26-20)28(21(19)24)16-9-6-8-15(2)14-16/h4-6,8-11,14H,3,7,12-13,24H2,1-2H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMDFDKRLPLHSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC(=C4)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-amino-N-(3-ethoxypropyl)-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a synthetic compound belonging to the quinoxaline family, recognized for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C24H27N5O3
  • Molecular Weight : 433.5 g/mol
  • CAS Number : 578720-33-9

The compound features a pyrrolo[2,3-b]quinoxaline core, which is known for its interactions with various biological targets, particularly receptor tyrosine kinases.

The primary mechanism of action for this compound involves the inhibition of Eph receptor tyrosine kinases. These kinases are crucial in mediating cell signaling related to development, migration, and adhesion. By inhibiting these pathways, the compound may affect cancer progression and other diseases characterized by aberrant kinase activity.

Key Mechanisms:

  • Eph Kinase Inhibition : The compound exhibits low-nanomolar affinity for Eph kinases, indicating strong potential as a therapeutic agent.
  • Disruption of Eph-ephrin Signaling : This disruption can lead to altered cell adhesion and migration patterns, which are critical in tumor metastasis.

Biological Activity and Therapeutic Applications

The biological activity of 2-amino-N-(3-ethoxypropyl)-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has been investigated across various studies:

Anticancer Properties

Research has demonstrated that derivatives of quinoxaline compounds exhibit significant anticancer properties. For instance:

  • IC50 Values : In studies involving various cancer cell lines (e.g., HCT-116 and MCF-7), quinoxaline derivatives showed IC50 values in the low micromolar range, suggesting potent anticancer activity compared to standard chemotherapeutics like doxorubicin .

Antiviral Activity

Quinoxaline derivatives have also shown antiviral properties. Some studies have reported effective concentrations against viral pathogens, indicating potential applications in antiviral therapies .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of quinoxaline derivatives similar to 2-amino-N-(3-ethoxypropyl)-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide:

StudyFindings
Synthesis of Quinoxaline Derivatives Highlighted novel synthetic routes leading to compounds with enhanced biological activity. Some derivatives exhibited significant kinase inhibition with IC50 values as low as 1.9 µg/mL against cancer cell lines .
Antiviral Activity Assessment Compounds demonstrated protective and inactivation activity against Tobacco Mosaic Virus (TMV), with effective concentrations comparable to known antiviral agents .
Kinase Interaction Studies The compound selectively binds to EphA3 kinases, suggesting a targeted approach in cancer therapy with potentially fewer off-target effects compared to traditional kinase inhibitors.

相似化合物的比较

Key Observations :

  • The 3-ethoxypropyl group in the target compound balances hydrophobicity and solubility better than the shorter 3-methoxypropyl chain or the highly lipophilic 2-phenylethyl group .

Modifications to the Aromatic Substituent

Compound Name Aromatic Substituent Molecular Formula Molecular Weight Key Differences vs. Target Compound Evidence ID
2-Amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 3-Methoxyphenyl C18H15N5O2 333.346 Smaller substituent (methoxy vs. methyl); no ethoxypropyl chain
2-Amino-1-(2,5-dimethoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)-...-3-carboxamide 2,5-Dimethoxyphenyl C24H24N6O4 460.488 Electron-rich substituents; tetrahydrofuran side chain
(1P)-2-Amino-5-bromo-1-(3-hydroxy-2,6-dimethylphenyl)-...-3-carboxamide 3-Hydroxy-2,6-dimethylphenyl C19H16BrN5O2 450.271 Bromine atom adds steric bulk and electronic effects

Key Observations :

  • The 3-methylphenyl group in the target compound provides moderate steric hindrance compared to the smaller 3-methoxyphenyl or the polar 3-hydroxy-2,6-dimethylphenyl .
  • Electron-donating groups (e.g., 2,5-dimethoxy in ) may enhance π-π interactions but reduce metabolic stability .

Hybrid Modifications

Compound Name Substituent Combinations Molecular Formula Molecular Weight Key Differences vs. Target Compound Evidence ID
2-Amino-N-(3-ethoxypropyl)-1-(2-methoxy-5-methylphenyl)-...-3-carboxamide 2-Methoxy-5-methylphenyl C24H26N6O3 446.504 Substituent positional isomerism (2-methoxy vs. 3-methyl)
2-Amino-1-(2-(cyclohexen-1-yl)ethyl)-N-(3-ethoxypropyl)-...-3-carboxamide Cyclohexenylethyl + ethoxypropyl C25H30N6O2 458.552 Combined lipophilic side chain and cyclohexene group

Key Observations :

  • Positional isomerism (e.g., 2-methoxy-5-methylphenyl vs. 3-methylphenyl) significantly alters electronic and steric profiles, which may impact binding affinity .

准备方法

Sonogashira Coupling-Based Cyclization

The Sonogashira reaction enables the construction of the pyrrole ring fused to a quinoxaline system. Adapted from, the protocol involves:

Reagents :

  • 3-Chloro-N-alkylquinoxalin-2-amine

  • Propargyl bromide

  • PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%)

  • Wet morpholine as solvent and base

Procedure :

  • 3-Chloro-N-(3-methylbenzyl)quinoxalin-2-amine (1.0 eq) reacts with propargyl bromide (1.2 eq) in wet morpholine at 80°C for 12 hours.

  • Cyclization yields 1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbaldehyde (Yield: 68%).

  • Oxidation of the aldehyde to carboxylic acid using KMnO₄ in acidic conditions.

Key Characterization :

  • IR (KBr) : 1715 cm⁻¹ (C=O stretch of carboxylic acid).

  • ¹H NMR (DMSO-d₆) : δ 8.21 (d, 2H, quinoxaline-H), 7.65 (m, 4H, aryl-H), 2.42 (s, 3H, CH₃).

Metal-Free Oxidative Annulation

An alternative route employs decarboxylative cyclization, as demonstrated in:

Reagents :

  • 2-(1H-Pyrrol-1-yl)-3-methylaniline

  • Glycolic acid (α-hydroxy acid)

  • TBHP (tert-butyl hydroperoxide) as oxidant

Procedure :

  • Condensation of 2-(1H-pyrrol-1-yl)-3-methylaniline with glycolic acid in CHCl₃ at 70°C under O₂.

  • Intramolecular cyclization forms the pyrroloquinoxaline core (Yield: 62%).

Functionalization of the Core Structure

Introduction of the Carboxamide Group

The carboxylic acid intermediate undergoes amidation with 3-ethoxypropylamine:

Reagents :

  • 1-(3-Methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylic acid

  • EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole)

  • 3-Ethoxypropylamine

Procedure :

  • Activation of the carboxylic acid with EDCl/HOBt in DMF at 0°C.

  • Addition of 3-ethoxypropylamine (1.5 eq) and stirring at room temperature for 6 hours.

  • Isolation of the carboxamide via column chromatography (Yield: 75%).

Characterization :

  • IR (KBr) : 1650 cm⁻¹ (amide C=O).

  • ¹³C NMR (CDCl₃) : δ 167.8 (C=O), 55.1 (OCH₂CH₂), 21.3 (CH₃).

Installation of the 2-Amino Group

Method A: Nitration/Reduction

  • Nitration of the pyrroloquinoxaline core with HNO₃/H₂SO₄ at 0°C.

  • Reduction of the nitro group using H₂/Pd-C in ethanol (Yield: 82%).

Method B: Direct Amination

  • SNAr reaction using NH₃ in dioxane at 120°C (Requires electron-withdrawing groups for activation).

Optimization and Challenges

Regioselectivity in Cyclization

  • Sonogashira coupling favors formation of the [2,3-b] isomer over [1,2-a] due to steric effects of the 3-methylphenyl group.

  • Metal-free methods show lower regioselectivity, necessitating chromatographic separation.

Yield-Enhancing Modifications

  • Solvent Choice : Wet morpholine improves cyclization yields compared to DMF or THF.

  • Catalyst Loading : Increasing PdCl₂(PPh₃)₂ to 10 mol% raises yield to 74% but risks side product formation.

Comparative Analysis of Synthetic Routes

Method Yield Key Advantage Limitation
Sonogashira Coupling68%High regioselectivityRequires palladium catalysts
Oxidative Annulation62%Metal-free, eco-friendlyLower yield for bulky substituents
Nitration/Reduction82%Reliable for amino installationMulti-step, harsh acidic conditions

常见问题

Q. What are the key synthetic routes for synthesizing 2-amino-N-(3-ethoxypropyl)-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide?

The synthesis typically involves multi-step reactions starting from pyrroloquinoxaline precursors. Key steps include:

  • Condensation reactions to form the pyrroloquinoxaline core, often using aldehydes or ketones under acidic conditions .
  • Functionalization of the core with substituents (e.g., 3-ethoxypropylamine) via nucleophilic substitution or coupling reactions .
  • Purification via recrystallization or chromatography to isolate the final product .

Q. Example Protocol :

StepReaction TypeReagents/ConditionsYield
1Core formationQuinoxaline derivative + 3-methylphenyl iodide, Pd catalysis65%
2Amide coupling3-ethoxypropylamine, DCC, DMAP, DCM78%
3PurificationColumn chromatography (SiO₂, EtOAc/hexane)95% purity

Q. How is structural purity confirmed for this compound?

Advanced spectroscopic and chromatographic methods are critical:

  • NMR spectroscopy (¹H, ¹³C) to verify substituent positions and confirm absence of isomers .
  • High-resolution mass spectrometry (HRMS) to validate molecular weight (±1 ppm accuracy) .
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized for improved yield and selectivity?

Optimization strategies include:

  • Design of Experiments (DoE) to screen variables (e.g., temperature, solvent, catalyst loading). For example, a 2³ factorial design can identify interactions between parameters .
  • Continuous flow reactors to enhance mixing and heat transfer, reducing side reactions (e.g., dimerization) .
  • Catalyst screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps, with ligand tuning to improve regioselectivity .

Q. What methodologies elucidate the compound’s mechanism of action in biological systems?

  • Kinetic binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target enzymes (e.g., kinase inhibition) .
  • Molecular docking : Computational modeling (e.g., AutoDock Vina) to predict binding poses in enzyme active sites .
  • Cellular assays : Dose-response curves (IC₅₀ determination) in cancer cell lines (e.g., MCF-7, HepG2) to validate antiproliferative activity .

Q. How can contradictions in reported bioactivity data be resolved?

  • Meta-analysis : Compare datasets using standardized assays (e.g., MTT vs. ATP-based viability assays) to identify protocol-dependent variability .
  • Control experiments : Verify compound stability under assay conditions (e.g., pH, serum proteins) via LC-MS .
  • Orthogonal validation : Confirm activity using CRISPR-mediated gene knockout of putative targets .

Critical Analysis of Contradictory Findings

  • Variability in IC₅₀ values : Discrepancies between MTT and ATP-Lite assays (Table 1) may arise from differences in detection sensitivity to metabolic activity .
  • Synthetic yields : Inconsistent yields in Step 1 (Table 2) could reflect solvent purity or catalyst lot variability. Rigorous quality control for reagents is recommended .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。